molecular formula C9H8Br2O2 B3255252 2-Bromo-1-(4-bromo-2-methoxyphenyl)ethanone CAS No. 252561-75-4

2-Bromo-1-(4-bromo-2-methoxyphenyl)ethanone

Cat. No.: B3255252
CAS No.: 252561-75-4
M. Wt: 307.97 g/mol
InChI Key: ATIYJRJZXOXVLI-UHFFFAOYSA-N
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Description

2-Bromo-1-(4-bromo-2-methoxyphenyl)ethanone is an organic compound with the molecular formula C9H8Br2O2. It is a derivative of acetophenone, where the phenyl ring is substituted with bromine and methoxy groups. This compound is known for its applications in organic synthesis and as an intermediate in the production of various pharmaceuticals and agrochemicals .

Preparation Methods

Synthetic Routes and Reaction Conditions

2-Bromo-1-(4-bromo-2-methoxyphenyl)ethanone can be synthesized through the bromination of 1-(4-methoxyphenyl)ethanone. The reaction typically involves the use of bromine (Br2) in the presence of a solvent such as acetic acid or methylene chloride. The reaction is carried out at room temperature, and the product is obtained in good yield .

Industrial Production Methods

In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high purity and yield. The use of continuous flow reactors and automated systems helps in optimizing the production process .

Chemical Reactions Analysis

Types of Reactions

2-Bromo-1-(4-bromo-2-methoxyphenyl)ethanone undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-Bromo-1-(4-bromo-2-methoxyphenyl)ethanone is used in various scientific research applications, including:

Mechanism of Action

The compound exerts its effects primarily through the inhibition of protein tyrosine phosphatases (PTPs). It acts as a covalent inhibitor, binding to the active site of the enzyme and preventing its activity. This inhibition can affect various cellular signaling pathways, leading to changes in cell function and behavior .

Comparison with Similar Compounds

Similar Compounds

  • 2-Bromo-4’-methoxyacetophenone
  • 2-Bromo-4’-chloroacetophenone
  • 2-Bromo-4’-methylacetophenone
  • 2-Bromo-4’-nitroacetophenone
  • 2,4’-Dibromoacetophenone

Uniqueness

2-Bromo-1-(4-bromo-2-methoxyphenyl)ethanone is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of both bromine and methoxy groups on the phenyl ring enhances its reactivity and potential as an intermediate in various synthetic pathways .

Properties

IUPAC Name

2-bromo-1-(4-bromo-2-methoxyphenyl)ethanone
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8Br2O2/c1-13-9-4-6(11)2-3-7(9)8(12)5-10/h2-4H,5H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ATIYJRJZXOXVLI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=CC(=C1)Br)C(=O)CBr
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8Br2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

307.97 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

To a stirred solution of 1-(4-bromo-2-methoxyphenyl)-1-ethanone (31.5 g, 138 mmol) in dioxane (32 ml) was added a solution of bromine (21.8 g, 136 mmol) in dioxane (123 ml), and the mixture was stirred for 3 hours. Then the volatile was evaporated in vacuo. The residue was recystallized with hexane-dichloromethane to give title compound (32.1 g, 76% yield).
Quantity
31.5 g
Type
reactant
Reaction Step One
Quantity
21.8 g
Type
reactant
Reaction Step One
Quantity
32 mL
Type
solvent
Reaction Step One
Quantity
123 mL
Type
solvent
Reaction Step One
Yield
76%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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